molecular formula C11H10ClFN2O B11081981 Benzonitrile, 2-chloro-5-fluoro-4-morpholin-4-yl-

Benzonitrile, 2-chloro-5-fluoro-4-morpholin-4-yl-

Cat. No.: B11081981
M. Wt: 240.66 g/mol
InChI Key: HGSJAUDOJVLMMP-UHFFFAOYSA-N
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Description

Benzonitrile, 2-chloro-5-fluoro-4-morpholin-4-yl- is an organic compound with the molecular formula C_11H_10ClFN_2O. This compound is characterized by the presence of a benzonitrile core substituted with chlorine, fluorine, and morpholine groups. It is a versatile compound used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 2-chloro-5-fluoro-4-morpholin-4-yl- typically involves the following steps:

    Nitrile Formation: Starting with a suitable aromatic precursor, a nitrile group is introduced via a nucleophilic substitution reaction.

    Morpholine Substitution: The final step involves the substitution of a hydrogen atom with a morpholine group, typically using morpholine and a suitable catalyst under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large-scale batch reactors are used to carry out the nitrile formation, halogenation, and morpholine substitution reactions.

    Purification: The crude product is purified using techniques such as recrystallization, distillation, and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 2-chloro-5-fluoro-4-morpholin-4-yl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO_4 in acidic or basic medium.

    Reduction: LiAlH_4 in dry ether or NaBH_4 in methanol.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzonitriles with different functional groups.

Scientific Research Applications

Benzonitrile, 2-chloro-5-fluoro-4-morpholin-4-yl- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzonitrile, 2-chloro-5-fluoro-4-morpholin-4-yl- involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and proteins involved in cellular processes.

    Pathways Involved: It modulates signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzonitrile, 2-chloro-5-fluoro-4-morpholin-4-yl- is unique due to the presence of all three substituents (chlorine, fluorine, and morpholine), which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H10ClFN2O

Molecular Weight

240.66 g/mol

IUPAC Name

2-chloro-5-fluoro-4-morpholin-4-ylbenzonitrile

InChI

InChI=1S/C11H10ClFN2O/c12-9-6-11(10(13)5-8(9)7-14)15-1-3-16-4-2-15/h5-6H,1-4H2

InChI Key

HGSJAUDOJVLMMP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C(=C2)Cl)C#N)F

Origin of Product

United States

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